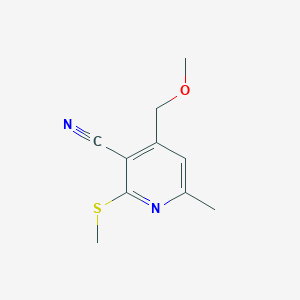

4-(甲氧基甲基)-6-甲基-2-(甲硫基)烟腈

描述

Nicotinonitrile derivatives are of interest in the field of organic chemistry due to their potential applications in various domains, including materials science and pharmaceuticals. These compounds often serve as key intermediates in the synthesis of more complex chemical entities, exhibiting diverse biological activities and photophysical properties.

Synthesis Analysis

The synthesis of nicotinonitrile derivatives typically involves straightforward routes yielding good product quantities. For instance, Ahipa et al. (2014) reported the synthesis of a nicotinonitrile derivative with potential as a blue light-emitting material, achieved via a simple synthetic pathway and confirmed through spectral and elemental analyses (Ahipa, Kamath, Kumar, & Adhikari, 2014).

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives is often elucidated using single-crystal studies, which confirm their three-dimensional configurations, shapes, and the nature of short contacts. DFT calculations help in understanding the non-planar structures of these compounds, aligning theoretical IR spectral data with experimental values (Ahipa et al., 2014).

Chemical Reactions and Properties

Nicotinonitrile derivatives undergo various chemical reactions, leading to diverse compounds with potential applications. For example, Abdel-Aziz (2007) described the Lewis acid-promoted nucleophilic displacement reactions of 2-methoxy-3-cyanopyridines with organo cuprates, resulting in trisubstituted nicotinonitriles and their derivatives (Abdel-Aziz, 2007).

Physical Properties Analysis

The physical properties, including solvatochromic effects and fluorescence, are significant for the application of nicotinonitrile derivatives. Ahipa et al. (2014) found that one compound exhibited good absorption and fluorescence properties, showing a positive solvatochromic effect with varying solvent polarity (Ahipa et al., 2014).

Chemical Properties Analysis

The chemical properties of nicotinonitrile derivatives, such as reactivity towards different chemical reagents and potential for various chemical transformations, underscore their versatility. For instance, the ability to undergo nucleophilic displacement reactions as detailed by Abdel-Aziz (2007) points to a broad spectrum of chemical functionalities that can be introduced into the nicotinonitrile framework (Abdel-Aziz, 2007).

科学研究应用

抗原生动物活性

与4-(甲氧基甲基)-6-甲基-2-(甲硫基)烟腈结构相关的化合物研究突出了它们在原生动物感染治疗开发中的重要性。例如,衍生物已被合成并评估了它们对布氏锥虫和恶性疟原虫的活性,显示出显着的体外和体内抗原生动物功效。这些化合物通过二酰亚胺的甲基化,作为昏睡病和疟疾等疾病的潜在治疗方法显示出有希望的结果,某些衍生物在小鼠模型中以低口服剂量达到治愈效果 (Ismail 等,2003)。

抗菌活性

烟腈衍生物也因其抗菌潜力而被探索。在烟腈骨架上具有不同取代基的化合物的合成导致了鉴定出对革兰氏阳性菌和革兰氏阴性菌以及真菌具有抗菌活性的分子。这些发现强调了烟腈衍生物作为开发新型抗菌剂的支架的多功能性 (Guna 等,2015)。

合成应用和机理见解

烟腈衍生物的研究超出了生物活性,包括它们在合成有机化学中的用途。例如,涉及腈氧化物和腈硫化物的重排和相互转化提供了对反应机理和合成途径的见解。这些研究提供了基础知识,可用于开发新的合成方法和制备复杂的有机分子 (Koch 等,2011)。

染料敏化太阳能电池(DSSC)

在材料科学领域,烟腈衍生物已用于染料敏化太阳能电池(DSSC)中。对这些化合物的研究集中在它们作为共敏化剂的应用上,以增强 DSSC 的光伏性能。初步结果表明,某些衍生物可以显着提高这些器件的效率,表明它们在开发更有效的可再生能源技术中具有潜在作用 (Hemavathi 等,2019)。

安全和危害

属性

IUPAC Name |

4-(methoxymethyl)-6-methyl-2-methylsulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-7-4-8(6-13-2)9(5-11)10(12-7)14-3/h4H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHQWSQKBRPJAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)SC)C#N)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501172542 | |

| Record name | 4-(Methoxymethyl)-6-methyl-2-(methylthio)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501172542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methoxymethyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile | |

CAS RN |

30820-93-0 | |

| Record name | 4-(Methoxymethyl)-6-methyl-2-(methylthio)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30820-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methoxymethyl)-6-methyl-2-(methylthio)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501172542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3'-[oxybis(methylene)]bis(2,4,6-trimethylbenzaldehyde)](/img/structure/B5508384.png)

![2-[2-(4-morpholinyl)-2-oxoethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5508411.png)

![7-bromopentacyclo[6.3.0.0~2,6~.0~3,10~.0~5,9~]undecan-4-one oxime](/img/structure/B5508412.png)

![N-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5508413.png)

![8-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508414.png)

![1-(3-methoxyphenyl)-5-methyl-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5508417.png)

![2-amino-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]isonicotinamide](/img/structure/B5508420.png)

![[3-allyl-1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-3-piperidinyl]methanol](/img/structure/B5508446.png)

![1-[(4-methylphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5508454.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(2-thienyl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5508462.png)